2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one
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Overview
Description
2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H6ClF2O It is a chlorinated ketone that features a cyclopropyl ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas for the chlorination reaction. The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, followed by rectification to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include substituted ketones or alcohols.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized compounds.
Scientific Research Applications
2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context of the reaction.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(1-chlorocyclopropyl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine atoms on the cyclopropyl ring.
2-chloro-1,1-difluoroethylene: A simpler compound with a similar difluorinated structure but lacking the cyclopropyl ring.
2-chloro-1,1,2-trifluoroethyl methyl ether: Contains a trifluorinated ethyl group and an ether linkage.
Uniqueness
2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one is unique due to the presence of both a chlorinated ketone and a difluorinated cyclopropyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-chloro-1-(2,2-difluorocyclopropyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDNJLZTMBNIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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